molecular formula C28H38ClN B5090711 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine

2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine

Cat. No. B5090711
M. Wt: 424.1 g/mol
InChI Key: APOJPAZGQAQZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used as a medication for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Memantine has been shown to be effective in improving cognitive function, reducing behavioral symptoms, and delaying disease progression in patients with Alzheimer's disease.

Mechanism of Action

2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the receptor, 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine reduces the excessive activation of the receptor, which is thought to contribute to the neurodegeneration seen in Alzheimer's disease and other neurological disorders. 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been shown to improve cognitive function, reduce behavioral symptoms, and delay disease progression in patients with Alzheimer's disease. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis. 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been found to have a good safety profile and is generally well-tolerated by patients.

Advantages and Limitations for Lab Experiments

2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has several advantages for lab experiments, including its ability to block the NMDA receptor and its neuroprotective effects. However, 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine is not specific to the NMDA receptor and can also affect other receptors, which may complicate the interpretation of results. In addition, 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has a relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for research on 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine. One area of interest is the development of more specific NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the development of combination therapies that can target multiple pathways involved in neurodegeneration. Finally, there is a need for more research on the long-term effects of 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine and other NMDA receptor antagonists on cognitive function and neurodegeneration.

Synthesis Methods

2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine is synthesized through a multi-step process starting with the reaction of 4-chlorobenzyl cyanide with 1-adamantylamine to form 1-(4-chlorobenzyl)-1-adamantylamine. The resulting compound is then reacted with 2-bromoethylamine hydrobromide to form 2-(4-chlorobenzyl)-1-adamantyl-1-(2-hydroxyethyl)amine. The final step involves the reaction of the intermediate with 2-adamantylamine to form 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine or 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine.

Scientific Research Applications

2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been extensively studied for its potential therapeutic effects in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been found to improve cognitive function, reduce behavioral symptoms, and delay disease progression in patients with Alzheimer's disease. 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis.

properties

IUPAC Name

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38ClN/c1-17(30-26-22-8-18-6-19(10-22)11-23(26)9-18)27-12-20-7-21(13-27)15-28(14-20,16-27)24-2-4-25(29)5-3-24/h2-5,17-23,26,30H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOJPAZGQAQZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl)NC5C6CC7CC(C6)CC5C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]adamantan-2-amine

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